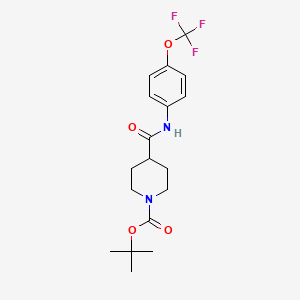
tert-Butyl 4-((4-(trifluoromethoxy)phenyl)carbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-659100, also known as 1-Piperidinecarboxylic acid, 4-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester, is a synthetic compound with significant applications in scientific research. It is characterized by its molecular formula
C18H23F3N2O4
and a molecular weight of 388.38 g/mol .Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WAY-659100 typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This is achieved by reacting piperidine with appropriate reagents to introduce the carboxylic acid group.
Introduction of the Trifluoromethoxy Phenyl Group: The next step involves the introduction of the trifluoromethoxy phenyl group. This is typically done through a nucleophilic substitution reaction where the piperidine derivative reacts with a trifluoromethoxy phenyl compound.
Formation of the Ester: The final step involves the formation of the ester group. This is achieved by reacting the intermediate compound with tert-butyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of WAY-659100 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
WAY-659100 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives at the trifluoromethoxy phenyl group.
Aplicaciones Científicas De Investigación
WAY-659100 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: WAY-659100 is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of WAY-659100 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
WAY-659100 can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Trifluoromethoxy phenyl compounds: These compounds have the trifluoromethoxy phenyl group but differ in their overall structure, affecting their reactivity and biological activity.
Uniqueness
The uniqueness of WAY-659100 lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound in various fields of scientific research.
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C18H23F3N2O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-10-8-12(9-11-23)15(24)22-13-4-6-14(7-5-13)26-18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24) |
Clave InChI |
ZTLVMWZEMYRCHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



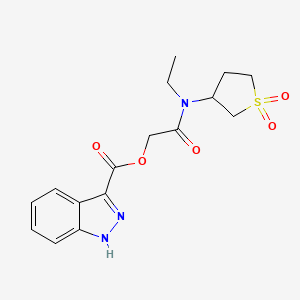
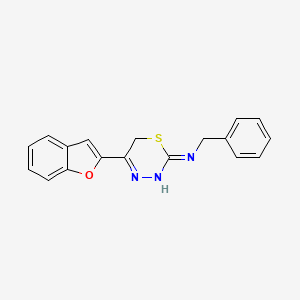
![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B10815786.png)
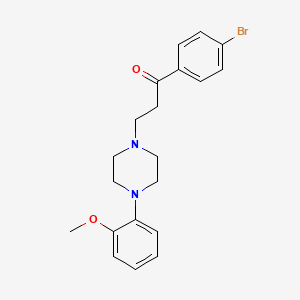
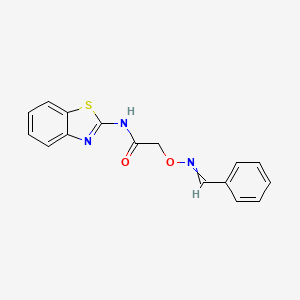
![2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10815810.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10815813.png)

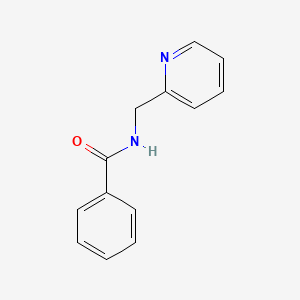


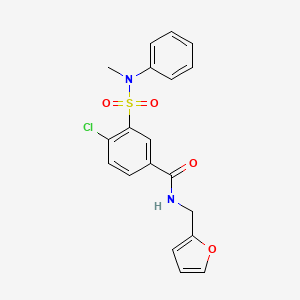
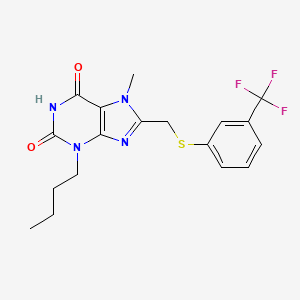
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)